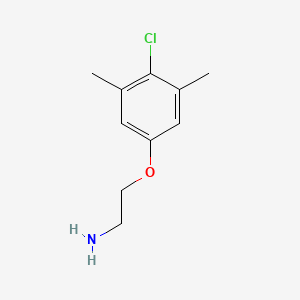![molecular formula C19H13F3N4S2 B2476450 6-(metilsulfanil)-1-fenil-4-{[3-(trifluorometil)fenil]sulfanil}-1H-pirazolo[3,4-d]pirimidina CAS No. 478247-56-2](/img/structure/B2476450.png)
6-(metilsulfanil)-1-fenil-4-{[3-(trifluorometil)fenil]sulfanil}-1H-pirazolo[3,4-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This core structure makes it a highly intriguing candidate for various scientific explorations.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a valuable intermediate in synthesizing more complex compounds. In biology, its structural features allow for the inhibition of specific enzymes. Medically, it's investigated for its potential in cancer therapy due to its ability to inhibit cell proliferation. Industrially, its robust structure lends itself to materials science, particularly in developing novel polymers.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme that plays a pivotal role in cell proliferation and the cell cycle . It is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal function of CDK2, leading to alterations in cell cycle progression . The compound’s interaction with CDK2 results in significant changes in the cell cycle, leading to apoptosis induction within certain cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the induction of apoptosis, or programmed cell death . This disruption of the cell cycle and induction of apoptosis can lead to the death of cancer cells, providing a potential therapeutic effect .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within certain cells . This can lead to the death of cancer cells, providing a potential therapeutic effect . In particular, the compound has shown potent activity against certain cell lines, including MCF-7 and HCT-116 .
Métodos De Preparación
The synthesis of methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide generally involves multi-step organic reactions. Specific synthetic routes include:
Nucleophilic substitution reactions to introduce the sulfanyl group.
Cyclization reactions to form the pyrazolo[3,4-d]pyrimidine structure.
Functional group modifications to attach the phenyl and trifluoromethyl groups. Industrial production may employ techniques like catalytic hydrogenation and column chromatography to ensure product purity and yield.
Análisis De Reacciones Químicas
This compound undergoes several notable reactions:
Oxidation
When exposed to strong oxidizing agents, it forms sulfoxides and sulfones.
Reduction
Reduction with agents like lithium aluminum hydride affects the pyrazolo[3,4-d]pyrimidine ring.
Substitution
Electrophilic and nucleophilic substitution reactions occur, particularly at the phenyl and trifluoromethyl groups. Common reagents include halogenating agents for substitution and mild acids/bases for cyclization. Major products from these reactions often involve derivatives with modified functional groups.
Comparación Con Compuestos Similares
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound's uniqueness lies in its trifluoromethyl and sulfanyl substitutions, which confer higher stability and reactivity. Similar compounds include pyrazolo[3,4-d]pyrimidin-6-yl sulfides with different substituents, such as:
1-phenyl-4-{[3-(chloromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
1-phenyl-4-{[3-(methoxymethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide These analogs highlight its distinct properties and potential for diverse applications.
There you have it—a detailed look at this fascinating compound!
Propiedades
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4S2/c1-27-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)28-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEUDMUTYQWLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2476367.png)
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine](/img/structure/B2476368.png)

![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)




![2-(2H-1,3-benzodioxole-5-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2476382.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)
![1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2476386.png)


